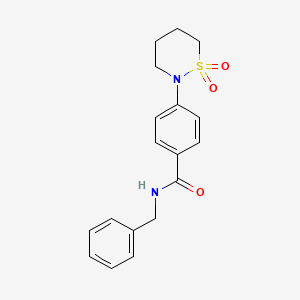

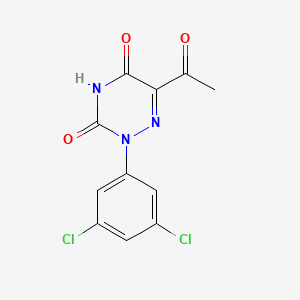

![molecular formula C13H13N5O B2508101 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1432144-28-9](/img/structure/B2508101.png)

5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

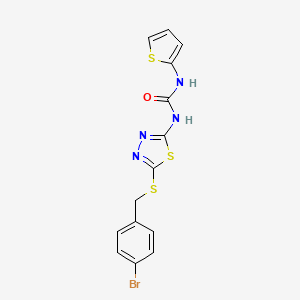

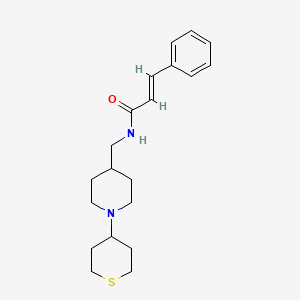

The compound "5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a polyazaheterocyclic compound, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests it may have potential as a pharmacological agent or as an intermediate in organic synthesis. The related compounds discussed in the provided papers indicate a rich chemistry surrounding triazolopyrimidines and their derivatives, which are often explored for their antimicrobial activities and potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves multi-component reactions. For instance, the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides was achieved by reacting acetoacetanilides with aromatic aldehyde and 5-aminotetrazole . This suggests that the synthesis of the compound may also involve a similar multi-component reaction strategy, utilizing starting materials that are functionalized to achieve the desired substitution pattern on the triazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is confirmed using various spectroscopic methods such as IR, PMR spectroscopy, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The crystal structure of a related compound, 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, was determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the solid state .

Chemical Reactions Analysis

Triazolopyrimidines undergo a variety of chemical reactions. Nucleophilic substitution reactions are common, as seen with the reaction of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide . Additionally, the reaction with Grignard reagents can lead to alkylated products . These reactions are indicative of the reactivity of the triazolopyrimidine core and suggest that the compound may also participate in similar nucleophilic substitution and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The antimicrobial activity of these compounds indicates that they may interact with biological systems, which is an important consideration for their potential use in medicinal chemistry . The reactivity of the triazolopyrimidine core towards different nucleophiles and electrophiles also plays a significant role in determining the chemical properties of these compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Transformation

5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives demonstrate a wide range of reactivity, making them valuable for diverse chemical transformations. For example, the compound has been used under Vilsmeier–Haack conditions to yield aldehyde derivatives, which can further undergo recyclization into various methylene derivatives. This showcases the compound's utility in complex organic synthesis and the creation of novel heterocyclic compounds (Lipson et al., 2012).

Interaction with Other Compounds

The interaction of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds has been studied, revealing the formation of alkylated heterocycles and triazoloquinazolines under specific conditions. This indicates the compound's potential in contributing to the synthesis of diverse heterocyclic structures, which are often found in bioactive molecules (Lipson et al., 2003).

Biological Evaluation

The chemical and biological evaluation of derivatives of this compound, such as N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, has been explored. These derivatives have been synthesized and characterized, showing potential for antibacterial and antifungal activities, highlighting the relevance of these compounds in medicinal chemistry and drug discovery (Chauhan & Ram, 2019).

Mécanisme D'action

Mode of Action

1,2,4-triazoles generally operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

1,2,4-triazole derivatives have been found to exhibit a wide range of pharmaceutical activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propriétés

IUPAC Name |

5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-9-11(7-18-13(16-9)14-8-15-18)12(19)17-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,19)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDFCQFDRDGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2C(=NC=N2)N1)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)